3-Bromo-4-butoxybenzonitrile
Description
This compound belongs to the benzonitrile family, characterized by a nitrile group (-C≡N) attached to a benzene ring. The "3-bromo-4-butoxy" substituents indicate a bromine atom at the third carbon and a butoxy group (-O-C₄H₉) at the fourth carbon of the aromatic ring. Such substitutions influence physical properties (e.g., solubility, melting point) and reactivity, making it relevant in medicinal chemistry and materials science. However, specific data on this compound (e.g., synthesis, applications) are absent in the provided sources; thus, comparisons will focus on structurally related compounds from the evidence.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
3-bromo-4-butoxybenzonitrile |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
JSIODFQWDAEXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzonitrile typically involves the bromination of 4-butoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-butoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 3-amino-4-butoxybenzonitrile or 3-thio-4-butoxybenzonitrile.
Oxidation: Formation of 3-bromo-4-butoxybenzaldehyde or 3-bromo-4-butoxybenzoic acid.
Reduction: Formation of 3-bromo-4-butoxyaniline.
Scientific Research Applications
3-Bromo-4-butoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-butoxybenzonitrile depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a catalyst.
Comparison with Similar Compounds
Structural and Functional Group Variations
The provided evidence includes benzonitrile derivatives with bromine and diverse substituents at positions 3 and 3. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Halogen Effects : The presence of bromine and iodine (e.g., in ) increases molecular weight and polarizability, enhancing intermolecular interactions like halogen bonding .
- Oxygen vs. Sulfur Substituents: Hydroxy or ethoxy groups () improve hydrogen bonding capacity, affecting solubility in polar solvents.
- Aromatic vs. Aliphatic Chains: Phenoxy groups () contribute to higher lipophilicity compared to aliphatic ethers like ethoxy (), impacting membrane permeability in drug design .
Key Research Findings
- Synthetic Strategies: Multi-step reactions (e.g., nucleophilic substitution, Suzuki coupling) are common for introducing substituents like phenoxy or ethoxy groups .
- Analytical Techniques : NMR and mass spectrometry () confirm structural integrity, while IR spectroscopy identifies functional groups like nitriles (-C≡N) .
- Structure-Activity Relationships (SAR) : Ethoxy and methylsulfanyl groups () optimize pharmacokinetic profiles by balancing solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
